molecular formula C25H27FN6O4 B607704 GNF4877

GNF4877

货号 B607704
分子量: 494.5 g/mol
InChI 键: UZIATSFXNVOVFE-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GNF4877 is a potent and selective small molecule inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3 beta (GSK3β). It has shown significant potential in promoting pancreatic beta-cell proliferation, making it a promising candidate for diabetes research and treatment .

科学研究应用

Chemistry

In chemistry, GNF4877 is used as a tool compound to study the inhibition of DYRK1A and GSK3β. It helps in understanding the structure-activity relationships and the development of new inhibitors with improved efficacy and selectivity .

Biology

This compound has significant applications in biology, particularly in studying cell signaling pathways. It is used to investigate the role of DYRK1A and GSK3β in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Medicine

In medicine, this compound is being explored for its potential in treating diabetes by promoting pancreatic beta-cell proliferation. It may also have applications in neurodegenerative diseases, cancer, and other conditions where DYRK1A and GSK3β are implicated .

Industry

In the pharmaceutical industry, this compound serves as a lead compound for developing new therapeutic agents targeting DYRK1A and GSK3β. Its ability to modulate key signaling pathways makes it a valuable asset in drug discovery and development .

作用机制

GNF4877 exerts its effects by inhibiting the activity of DYRK1A and GSK3β. These kinases play crucial roles in regulating various cellular processes. By inhibiting DYRK1A, this compound prevents the phosphorylation of downstream targets, leading to altered gene expression and cellular responses. Inhibition of GSK3β affects glycogen metabolism, cell cycle progression, and apoptosis. The combined inhibition of these kinases results in increased pancreatic beta-cell proliferation and improved glucose homeostasis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of GNF4877 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

GNF4877 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity or stability .

相似化合物的比较

Similar Compounds

Uniqueness of GNF4877

This compound stands out due to its high potency and selectivity for both DYRK1A and GSK3β. Its ability to promote pancreatic beta-cell proliferation more effectively than similar compounds makes it a unique and valuable tool in diabetes research. Additionally, its dual inhibition mechanism provides a broader therapeutic potential compared to compounds targeting only one of these kinases .

属性

IUPAC Name

(3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN6O4/c1-14(2)36-16-5-6-18(26)17(10-16)19-12-29-23(27)22(30-19)24(33)31-20-11-28-8-7-21(20)32-9-3-4-15(13-32)25(34)35/h5-8,10-12,14-15H,3-4,9,13H2,1-2H3,(H2,27,29)(H,31,33)(H,34,35)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIATSFXNVOVFE-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCCC(C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(C(=N2)C(=O)NC3=C(C=CN=C3)N4CCC[C@H](C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the primary molecular targets of GNF4877 and how does its dual inhibition mechanism contribute to its therapeutic potential for diabetes?

A1: this compound is a potent dual inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3β (GSK3β) [, ]. This dual inhibition is significant because both DYRK1A and GSK3β have been implicated in the regulation of β-cell mass and function. By inhibiting DYRK1A, this compound promotes the proliferation of β-cells, potentially leading to an increase in β-cell mass []. Simultaneously, inhibition of GSK3β can further enhance β-cell survival and function []. This combined effect on both proliferation and function makes this compound a promising candidate for developing therapies aimed at restoring β-cell mass and improving glycemic control in diabetes.

Q2: Several DYRK1A inhibitors are known to promote β-cell proliferation. Does this compound share any unique features compared to other inhibitors in this class?

A2: While several DYRK1A inhibitors, including harmine and 5-IT, have demonstrated the ability to induce β-cell proliferation, this compound exhibits a distinct characteristic. Unlike harmine and 5-IT, which also enhance β-cell differentiation, this compound appears to primarily focus on promoting β-cell proliferation without significantly impacting differentiation markers [, ]. This suggests that this compound might act through a slightly different mechanism or target a distinct subset of downstream pathways compared to other DYRK1A inhibitors. This unique feature could have implications for its therapeutic application, potentially allowing for a more targeted approach towards increasing β-cell mass.

Q3: What preclinical studies have been conducted to evaluate the efficacy of this compound in models of diabetes?

A3: this compound has shown promising results in preclinical studies. Research indicates that it effectively induces primary human β-cell proliferation both in vitro and in vivo []. These findings suggest that this compound holds the potential to be developed as an oral therapy for diabetes by promoting the restoration of β-cell mass, enhancing insulin content, and ultimately improving glycemic control.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。